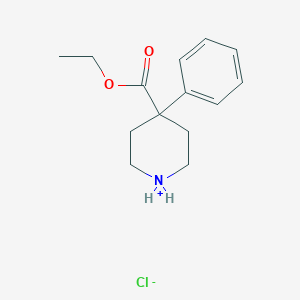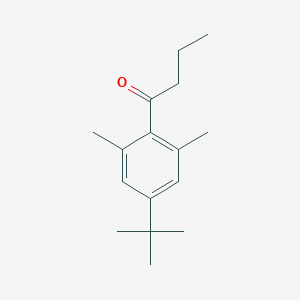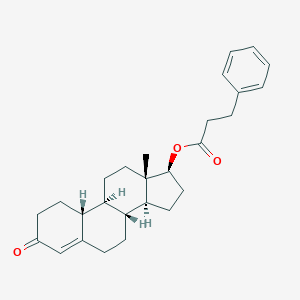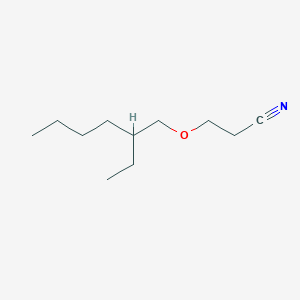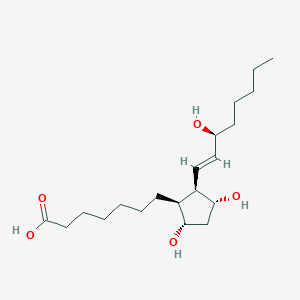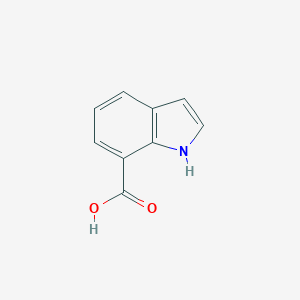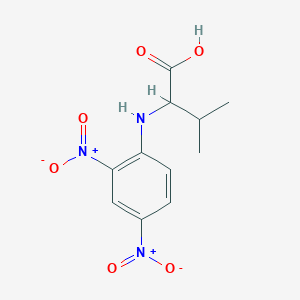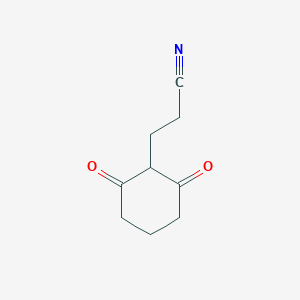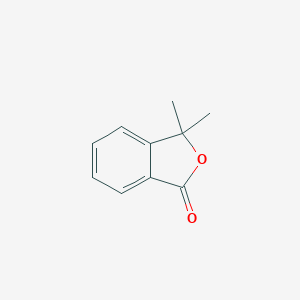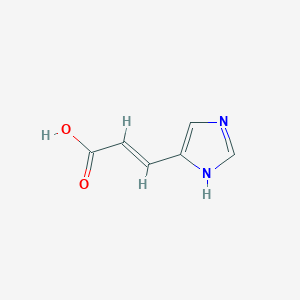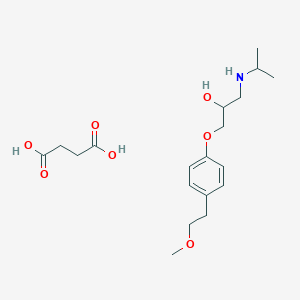
1-tert-Butyl-2-nitrobenzene
Übersicht
Beschreibung
“1-tert-Butyl-2-nitrobenzene” is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da .
Synthesis Analysis
The synthesis of “1-tert-Butyl-2-nitrobenzene” from “1-TERT-BUTYL-4-NITROBENZENE” has been mentioned . A research article titled “Oxidative nucleophilic alkoxylation of nitrobenzenes” discusses the oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen .
Molecular Structure Analysis
The molecular structure of “1-tert-Butyl-2-nitrobenzene” can be viewed as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“1-tert-Butyl-2-nitrobenzene” has a density of 1.1±0.1 g/cm3, a boiling point of 256.2±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 47.4±3.0 kJ/mol, a flash point of 101.6±14.3 °C, and an index of refraction of 1.521 .
Wissenschaftliche Forschungsanwendungen
Nitration in Organic Chemistry
1-tert-Butyl-2-nitrobenzene, as part of the wider nitrobenzene family, has applications in the nitration of organic compounds. For instance, the nitration of 4-tert-butyl-o-xylene in acetic anhydride has been studied, leading to various products including compounds related to 1-tert-butyl-2-nitrobenzene (Fischer & Teo, 1978).
Molecular Symmetry in Solid-State Compounds
In solid-state chemistry, the interaction of nitrobenzene derivatives with other molecular structures is significant. For instance, nitrobenzene can induce symmetry-reducing distortions in certain compounds, as observed in studies involving p-tert-butylcalix[4]arene (Brouwer, Enright, & Ripmeester, 1997).
Oxidation Reactions
The role of nitrobenzene derivatives in oxidation reactions is also noteworthy. One example is the selective ortho hydroxylation of nitrobenzene catalyzed by the H5PV2Mo10O40 polyoxometalate, demonstrating the compound's involvement in intricate chemical processes (Khenkin, Weiner, & Neumann, 2005).
Magnetic Interactions in Chemistry
The study of magnetic interactions in compounds similar to 1-tert-butyl-2-nitrobenzene is another area of interest. Research on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) provides insights into antiferromagnetic exchange interactions among spins in specific molecular configurations (Fujita et al., 1996).
Synthesis of Organic Compounds
1-tert-Butyl-2-nitrobenzene is also relevant in the synthesis of various organic compounds. For example, the preparation of certain 1-aryl-3-formyl-3-methyltriazenes, which are potential metabolites of 1-aryl-3,3-dimethyltriazenes, involves reactions with tert-butyl hydroperoxide and nitrobenzenes (Lassiani et al., 1980).
Safety and Hazards
“1-tert-Butyl-2-nitrobenzene” is classified as a flammable liquid (Category 3) and can cause skin irritation (Category 2) . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .
Wirkmechanismus
. The primary targets of this compound are not explicitly mentioned in the available literature. Further research is needed to identify its specific targets and their roles.
Mode of Action
Similar nitrobenzene compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets.
Eigenschaften
IUPAC Name |
1-tert-butyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-6-4-5-7-9(8)11(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTHGPTVKBEURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172233 | |
| Record name | 1-tert-Butyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-2-nitrobenzene | |
CAS RN |
1886-57-3 | |
| Record name | 1-(1,1-Dimethylethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1886-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1886-57-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-tert-Butyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 1-tert-Butyl-2-nitrobenzene when exposed to UV light?
A: Upon absorbing UV light (specifically at 366 nm), 1-tert-Butyl-2-nitrobenzene undergoes a photochemical reaction leading to the formation of hydroxamic acids. [, ] This reaction involves the abstraction of a hydrogen atom from a solvent molecule (like methanol or tert-butyl alcohol) by the excited nitro group, followed by a cyclization reaction. [, ] Interestingly, studies using deuterated versions of 1-tert-Butyl-2-nitrobenzene showed that the hydrogen abstraction step is selective, favoring hydrogen over deuterium. []
Q2: How do substituents on the benzene ring affect the photochemical reactivity of 1-tert-Butyl-2-nitrobenzene derivatives?
A: Research has shown that the presence of meta-substituents on the benzene ring can influence the efficiency of the photocyclization reaction. [] The quantum yield of hydroxamic acid formation (Φp) was found to correlate with the Hammett σmeta values of different substituents. [] This correlation suggests that the reacting excited state of the molecule has n,π* character, and that the influence of the substituents is transmitted through the conjugated system to the nitro group. []
Q3: What is the significance of using deuterated 1-tert-Butyl-2-nitrobenzene in these studies?
A: Using deuterated versions of 1-tert-Butyl-2-nitrobenzene (where specific hydrogen atoms are replaced with deuterium) allows researchers to track the movement of hydrogen atoms during the photochemical reaction. [] This isotopic labeling provides crucial evidence for the proposed reaction mechanism, confirming that the hydrogen atom incorporated into the final product originates from the solvent and not from an internal rearrangement within the molecule. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




